molecular formula C14H19NO B3385490 1-Benzyl-2,5-dimethylpiperidin-4-one CAS No. 63791-75-3

1-Benzyl-2,5-dimethylpiperidin-4-one

Cat. No.: B3385490
CAS No.: 63791-75-3
M. Wt: 217.31 g/mol
InChI Key: GALZSXMMVXOBQW-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dimethylpiperidin-4-one is an organic compound with the molecular formula C({14})H({19})NO It belongs to the class of piperidinones, which are characterized by a piperidine ring structure with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylpiperidin-4-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride, potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidinones depending on the substituent introduced.

Scientific Research Applications

1-Benzyl-2,5-dimethylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 1-benzyl-2,5-dimethylpiperidin-4-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Benzyl-2,5-dimethylpiperidin-4-one can be compared with other piperidinone derivatives:

    1-Benzyl-3,5-dimethylpiperidin-4-one: Similar structure but with different methyl group positions, leading to distinct chemical properties.

    1-Benzyl-2,3-dimethylpiperidin-4-one: Another isomer with different substitution patterns.

    1-Benzyl-2,2-dimethyl-4-piperidinone: Features two methyl groups on the same carbon, affecting its reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.

Properties

IUPAC Name

1-benzyl-2,5-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-9-15(12(2)8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALZSXMMVXOBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484517
Record name 1-benzyl-2,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63791-75-3
Record name 1-benzyl-2,5-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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